N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1351586-57-6
VCID: VC4279225
InChI: InChI=1S/C16H16FN7O2S/c1-23-16(20-21-22-23)27-9-14(25)18-6-7-24-10-19-13(8-15(24)26)11-2-4-12(17)5-3-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)
SMILES: CN1C(=NN=N1)SCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Molecular Formula: C16H16FN7O2S
Molecular Weight: 389.41

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

CAS No.: 1351586-57-6

Cat. No.: VC4279225

Molecular Formula: C16H16FN7O2S

Molecular Weight: 389.41

* For research use only. Not for human or veterinary use.

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide - 1351586-57-6

Specification

CAS No. 1351586-57-6
Molecular Formula C16H16FN7O2S
Molecular Weight 389.41
IUPAC Name N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H16FN7O2S/c1-23-16(20-21-22-23)27-9-14(25)18-6-7-24-10-19-13(8-15(24)26)11-2-4-12(17)5-3-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,25)
Standard InChI Key COJVSFUMCHNUGZ-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F

Introduction

N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a heterocyclic compound that combines structural elements of pyrimidine, tetrazole, and acetamide groups. Such compounds are often studied for their biological activity, including potential pharmaceutical applications.

Key Structural Features:

  • Pyrimidine Core: The 6-oxopyrimidine moiety is commonly associated with bioactivity, particularly in enzyme inhibition.

  • Fluorophenyl Substitution: Fluorine atoms enhance lipophilicity and metabolic stability.

  • Tetrazole Group: Known for mimicking carboxylic acids in drug design, improving binding affinity to biological targets.

  • Thioacetamide Linkage: This group may enhance interaction with thiol-containing enzymes or receptors.

Potential Applications

Based on structural analogs and related studies:

Enzyme Inhibition

Compounds with pyrimidine cores are often explored as inhibitors of enzymes such as kinases or oxidoreductases. The fluorophenyl substitution may enhance binding specificity.

Antimicrobial Activity

Tetrazole-containing compounds have been reported to exhibit antimicrobial properties due to their ability to disrupt bacterial enzymatic pathways.

Anti-inflammatory Potential

The presence of heterocyclic scaffolds like pyrimidine and tetrazole suggests potential as anti-inflammatory agents, possibly targeting pathways like cyclooxygenase or lipoxygenase.

Synthesis and Characterization

While no direct synthesis route is provided for this compound, general methods for similar structures include:

  • Stepwise Assembly:

    • Formation of the pyrimidine ring via condensation reactions.

    • Introduction of the fluorophenyl group through electrophilic substitution.

    • Attachment of the tetrazole group via cyclization reactions with azides.

    • Coupling with thioacetamide derivatives.

  • Characterization Techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.

    • Mass Spectrometry (MS): For molecular weight determination.

    • X-ray Crystallography: To elucidate three-dimensional structure.

Research Findings on Analogous Compounds

PropertyRelated Compound Findings
Biological ActivityPyrimidine derivatives are known for kinase inhibition and anticancer activity .
Drug-like PropertiesTetrazoles improve solubility and receptor binding .
PharmacokineticsFluorinated compounds exhibit enhanced metabolic stability .
ToxicityLow toxicity reported for related heterocyclic compounds under therapeutic doses .

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